3-氨基-N-(3,5-二氯苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

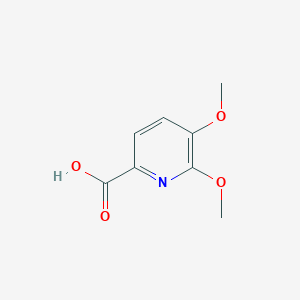

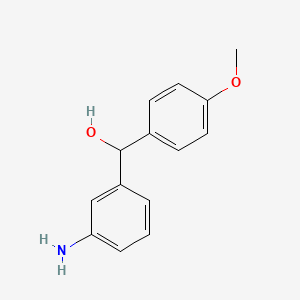

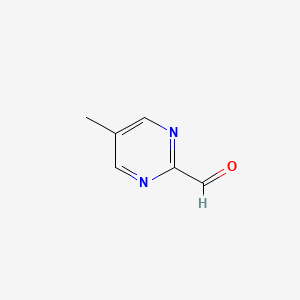

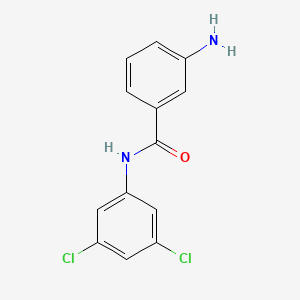

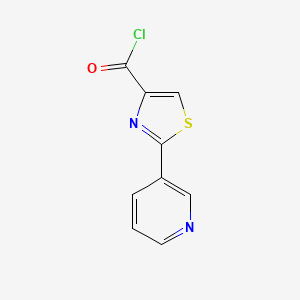

3-Amino-N-(3,5-dichlorophenyl)benzamide is a chemical compound that belongs to the class of benzamides with potential applications in various fields such as materials science and pharmaceuticals. The compound features an amide functional group attached to a benzene ring, which is further substituted with amino and dichlorophenyl groups. This structure is expected to confer specific physical, chemical, and electronic properties that can be exploited in different applications.

Synthesis Analysis

The synthesis of related N-aryl benzamides has been reported, where efficient procedures for the synthesis of N-(1-alkylamino-2,2-dichloroethyl)benzamides and related compounds are described . These compounds are synthesized through reactions of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, yielding high to quantitative yields. However, reactions with arylamines or ammonia are not straightforward and require alternative routes, such as starting from N-(1,2,2,2-tetrachloroethyl)benzamides and subsequent amination via nucleophilic substitution. The final products can then be selectively monodechlorinated by electrochemical reduction. Although the exact synthesis of 3-Amino-N-(3,5-dichlorophenyl)benzamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations . For instance, vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamide compounds have been investigated using UV-vis, FT-IR, and FT-Raman spectroscopy. Density functional theory (DFT) calculations are employed to determine ground state molecular geometries, vibrational frequencies, infrared intensities, and Raman activities. These studies provide a comprehensive understanding of the molecular structure and its influence on the properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from their electrochemical properties, which have been measured by cyclic voltammetry . The presence of substituents on the benzene ring can significantly affect the electronic properties and, consequently, the reactivity of the benzamide compounds. Time-dependent DFT calculations can further elucidate the substituent effect on the electronic properties, which is crucial for understanding the chemical behavior of these compounds in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The vibrational and electronic spectra provide insights into the bonding and electronic transitions within the molecule . Theoretical spectra obtained from DFT calculations can be compared with experimental data to make full vibrational assignments and understand the impact of different substituents on the properties of the molecule. Such analyses are essential for predicting the behavior of these compounds under different conditions and for their potential applications in various fields.

科学研究应用

抗菌和抗病原活性

- 抗病原活性:包括具有3,5-二氯苯基团的硫脲衍生物在内的硫脲衍生物表现出显着的抗病原活性,特别是对铜绿假单胞菌和金黄色葡萄球菌等菌株。这些菌株以其形成生物膜的能力而闻名,并且化合物中氯原子的存在增强了其抗生物膜特性,表明了开发新型抗菌剂的潜力 (Limban、Marutescu和Chifiriuc,2011)。

结构和化学性质

- 分子构象:对N-(3,5-二氯苯基)苯甲酰胺的研究揭示了特定的分子构象,例如H—N—C=O单元中的反式构型。这些构象对于理解该化合物的相互作用和潜在反应性非常重要 (Gowda、Foro、Sowmya和Fuess,2008)。

在除草剂开发中的应用

- 除草剂特性:某些苯甲酰胺,包括具有3,5-二氯苯基团的苯甲酰胺,已被确定为有效的除草剂,特别是针对一年生和多年生禾草。它们在农业中的潜在用途,尤其是在牧草豆科植物和某些作物中,非常值得注意 (Viste、Cirovetti和Horrom,1970)。

在抗精神病药物开发中的潜力

- 抗精神病活性:苯甲酰胺衍生物,包括在结构上与N-(3,5-二氯苯基)苯甲酰胺相关的衍生物,已显示出作为潜在抗精神病药的希望,研究突出了它们对动物模型中某些刻板行为的抑制作用。这表明它们在治疗精神病方面的潜在用途 (Iwanami等人,1981)。

安全和危害

While specific safety and hazard information for 3-Amino-N-(3,5-dichlorophenyl)benzamide was not found, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

属性

IUPAC Name |

3-amino-N-(3,5-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-5-10(15)7-12(6-9)17-13(18)8-2-1-3-11(16)4-8/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCOHEVMVROZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(3,5-dichlorophenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)